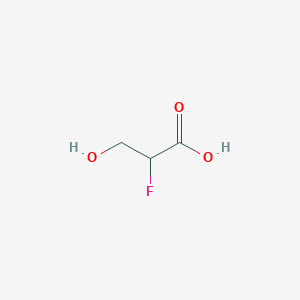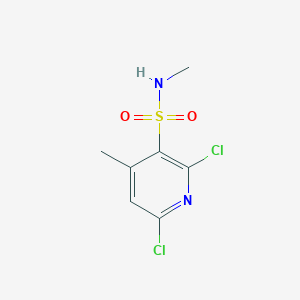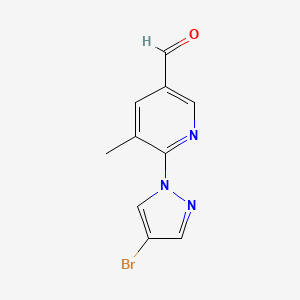
6-(4-Bromo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and a pyridine ring with a carbaldehyde group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde typically involves the reaction of 4-bromo-1H-pyrazole with 5-methylpyridine-3-carbaldehyde under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the aldehyde carbon, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Bromo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine in a polar solvent.
Major Products Formed
Oxidation: 6-(4-Bromo-1H-pyrazol-1-YL)-5-methylpyridine-3-carboxylic acid.
Reduction: 6-(4-Bromo-1H-pyrazol-1-YL)-5-methylpyridine-3-methanol.
Substitution: 6-(4-Amino-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde.
Aplicaciones Científicas De Investigación
6-(4-Bromo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 6-(4-Bromo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: A simpler analog with similar reactivity but lacking the pyridine and aldehyde functionalities.
6-(4-Bromo-1H-pyrazol-1-YL)pyridin-3-amine: Similar structure but with an amine group instead of an aldehyde.
5-Bromo-1H-pyrazolo[3,4-b]pyridine: A related compound with a fused ring system.
Uniqueness
6-(4-Bromo-1H-pyrazol-1-YL)-5-methylpyridine-3-carbaldehyde is unique due to its combination of a brominated pyrazole ring and a pyridine ring with an aldehyde group.
Propiedades
Fórmula molecular |
C10H8BrN3O |
|---|---|
Peso molecular |
266.09 g/mol |
Nombre IUPAC |
6-(4-bromopyrazol-1-yl)-5-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H8BrN3O/c1-7-2-8(6-15)3-12-10(7)14-5-9(11)4-13-14/h2-6H,1H3 |
Clave InChI |
JEBYFOPPYQPANI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N2C=C(C=N2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


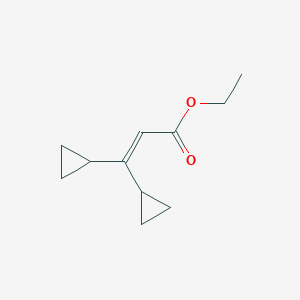
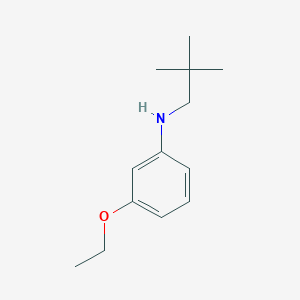

![4-Methyl-2-[(pentan-3-yl)amino]pentan-1-ol](/img/structure/B13316647.png)
![(9S)-5-Bromo-14-chloro-9-(2-cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13316654.png)
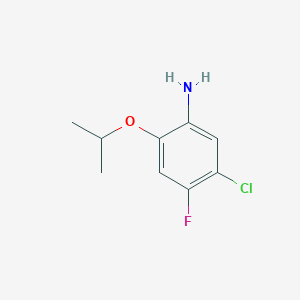
![2-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13316676.png)
amine](/img/structure/B13316679.png)
![2-{[(2-Hydroxy-2-methylpropyl)amino]methyl}-4-methylphenol](/img/structure/B13316686.png)
![1-[2-(4-Iodo-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13316705.png)
![2-{[1-(4-Chlorophenyl)ethyl]amino}butan-1-ol](/img/structure/B13316720.png)
